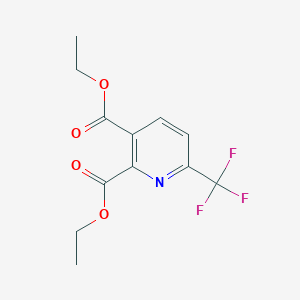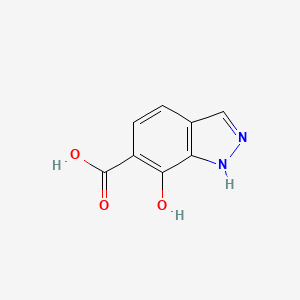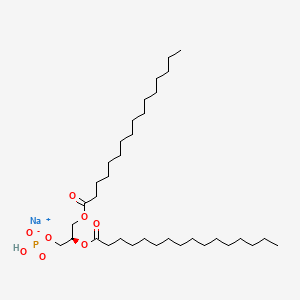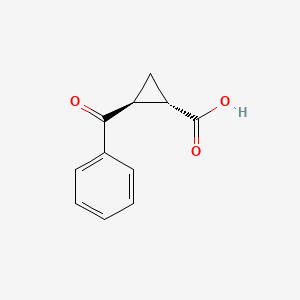
phosphoric acid;trioxotungsten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungstate(3-), tetracosa-mu-oxododecaoxo(mu12-(phosphato(3-)-kappaO:kappaO:kappaO:kappaO’:kappaO’:kappaO’:kappaO’‘:kappaO’‘:kappaO’‘:kappaO’‘’:kappaO’‘’:kappaO’‘’))dodeca-, hydrogen (1:3) is a complex inorganic compound It is characterized by its intricate structure, which includes multiple oxo and phosphato groups coordinated with tungsten atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of tungsten oxides with phosphoric acid under controlled conditions. The process requires precise temperature and pH control to ensure the correct formation of the desired compound. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of high-purity raw materials and advanced synthesis techniques to achieve consistent quality and yield. The process may include steps such as purification, concentration, and drying to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions due to the presence of tungsten in different oxidation states.
Substitution Reactions: The oxo and phosphato groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield lower oxidation state tungsten compounds, while substitution reactions may produce derivatives with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a catalyst in various reactions due to its ability to facilitate electron transfer processes. It is also studied for its potential use in the synthesis of new materials with unique properties.
Biology
In biological research, this compound is investigated for its potential role in enzyme inhibition and as a probe for studying phosphate metabolism. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its use as an anti-cancer agent. Its unique chemical properties allow it to interact with cellular components in ways that may inhibit the growth of cancer cells.
Industry
In industrial applications, this compound is used in the production of advanced materials, such as high-performance ceramics and coatings. Its stability and reactivity make it suitable for use in harsh environments.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its ability to interact with various molecular targets. In catalytic processes, it facilitates electron transfer by cycling between different oxidation states. In biological systems, it may inhibit enzyme activity by binding to active sites or interacting with phosphate groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Molybdate(3-), tetracosa-mu-oxododecaoxo(mu12-(phosphato(3-)-kappaO:kappaO:kappaO:kappaO’:kappaO’:kappaO’:kappaO’‘:kappaO’‘:kappaO’‘:kappaO’‘’:kappaO’‘’:kappaO’‘’))dodeca-, hydrogen (1:3)
- Vanadate(3-), tetracosa-mu-oxododecaoxo(mu12-(phosphato(3-)-kappaO:kappaO:kappaO:kappaO’:kappaO’:kappaO’:kappaO’‘:kappaO’‘:kappaO’‘:kappaO’‘’:kappaO’‘’:kappaO’‘’))dodeca-, hydrogen (1:3)
Uniqueness
What sets Tungstate(3-), tetracosa-mu-oxododecaoxo(mu12-(phosphato(3-)-kappaO:kappaO:kappaO:kappaO’:kappaO’:kappaO’:kappaO’‘:kappaO’‘:kappaO’‘:kappaO’‘’:kappaO’‘’:kappaO’‘’))dodeca-, hydrogen (1:3) apart from similar compounds is its specific coordination environment and the presence of tungsten, which imparts unique catalytic and electronic properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Propriétés
IUPAC Name |
phosphoric acid;trioxotungsten |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O4P.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDGMDWEHDFVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O40PW12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2880.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343-93-7 |
Source


|
| Record name | PHOSPHOTUNGSTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KAC2X78XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B8021976.png)
![C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine hydrochloride](/img/structure/B8021979.png)
![(1S,4S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8021993.png)




![(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane](/img/structure/B8022036.png)



![Sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;trihydrate](/img/structure/B8022065.png)
